1-Amino-1-phenylpropan-2-ol

Asymmetric synthesis Chiral building blocks Enzymatic cascades

Researchers seeking enantiopure chiral building blocks for asymmetric API synthesis often face supply inconsistency. 1-Amino-1-phenylpropan-2-ol (CAS 52500-61-5) addresses this as a key β-amino alcohol scaffold with the (1S,2R)-isomer available at er & dr >99.5%. - Enables stereospecific synthesis of enantiopure active pharmaceutical ingredients (APIs). - Hydrochloride salt form enhances aqueous solubility (free base predicted at 5.99 mg/mL) for reliable biological assay dosing. - Bulk and research quantities in stock, with ≥97% purity and batch-specific QC documentation.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 52500-61-5
Cat. No. B1590006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-1-phenylpropan-2-ol
CAS52500-61-5
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)N)O
InChIInChI=1S/C9H13NO/c1-7(11)9(10)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3
InChIKeyAAEOXZIUGCXWTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-1-phenylpropan-2-ol (CAS 52500-61-5): Key Properties and Scientific Positioning for Procurement Decisions


1-Amino-1-phenylpropan-2-ol (CAS 52500-61-5), a chiral β-amino alcohol with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol, is a key synthetic intermediate and research compound in the phenylpropanolamine class . Its structure, characterized by a primary amine and a secondary alcohol on a phenyl-substituted propane backbone, imparts stereospecific biological and chemical reactivity . It is commercially available as a free base or as its hydrochloride salt, with standard purities ≥95-98%, and is utilized in asymmetric synthesis, medicinal chemistry, and pharmacological studies . The compound's physical properties include a predicted density of 1.071 g/cm³ and a predicted boiling point of 288.1°C at 760 mmHg .

1-Amino-1-phenylpropan-2-ol: Why Simple Substitution with Structural Analogs Compromises Research Outcomes


Interchanging 1-amino-1-phenylpropan-2-ol with closely related phenylpropanolamines (PPAs) such as norephedrine or pseudoephedrine is not straightforward. While these compounds share a core β-amino alcohol scaffold, their differing substitution patterns and stereochemical configurations fundamentally alter their biological activity, metabolic stability, and utility as chiral synthons [1]. For instance, norephedrine (2-amino-1-phenylpropan-1-ol) is a positional isomer with distinct adrenergic receptor selectivity and pharmacokinetic profiles, making it unsuitable as a direct functional replacement [1]. The specific (1S,2R)-1-amino-1-phenylpropan-2-ol isomer, in particular, demonstrates unique synthetic value in asymmetric synthesis that its diastereomers cannot replicate, a distinction critical for applications requiring high enantiomeric purity [2].

Quantitative Differentiation of 1-Amino-1-phenylpropan-2-ol: A Data-Driven Guide for Scientific Procurement


Enantiomeric Purity: A Critical Advantage for Asymmetric Synthesis Applications

The (1S,2R)-1-amino-1-phenylpropan-2-ol isomer can be obtained with exceptional optical purity via a novel multi-enzymatic cascade, a level of stereochemical control not consistently achievable for other phenylpropanolamine stereoisomers [1]. This method yields the target isomer with an enantiomeric ratio (er) and diastereomeric ratio (dr) both exceeding 99.5% [1].

Asymmetric synthesis Chiral building blocks Enzymatic cascades

Class-Level Anti-inflammatory Potential: Baseline Activity in a Validated In Vivo Model

While direct data for 1-amino-1-phenylpropan-2-ol is absent, structurally related 3-amino-substituted 1-phenylpropanols exhibit potent anti-inflammatory activity in a standard preclinical model, providing a class-level benchmark [1]. These compounds significantly inhibit rat paw edema induced by multiple inflammatory mediators [1].

Inflammation Immunomodulation In vivo pharmacology

Hydrochloride Salt Form: Enhanced Solubility for In Vitro and In Vivo Assays

The hydrochloride salt of 1-amino-1-phenylpropan-2-ol offers a substantial solubility advantage over its free base counterpart, a critical factor for biological testing . While the free base has a predicted water solubility of approximately 5.99 mg/mL, the hydrochloride salt is characterized as 'highly soluble in water' by vendors .

Solubility enhancement Formulation Biopharmaceutics

Validated Application Scenarios for 1-Amino-1-phenylpropan-2-ol Based on Quantitative Evidence


Stereospecific Synthesis of Chiral Pharmaceuticals and Fine Chemicals

The ability to obtain the (1S,2R)-1-amino-1-phenylpropan-2-ol isomer with er and dr >99.5% [1] makes it an exceptional chiral building block for the asymmetric synthesis of complex molecules. This is particularly valuable in the pharmaceutical industry for the production of enantiopure active pharmaceutical ingredients (APIs) where stereochemistry dictates biological activity [1].

Inflammation and Immunomodulation Research Programs

Although direct data is lacking, the established anti-inflammatory activity of closely related 3-amino-substituted 1-phenylpropanols in a rat paw edema model [1] justifies the inclusion of 1-amino-1-phenylpropan-2-ol as a core scaffold for structure-activity relationship (SAR) studies aimed at developing novel anti-inflammatory or immunomodulatory agents [1].

In Vitro and In Vivo Pharmacological Assays Requiring High Solubility

For any biological assay conducted in aqueous media, the hydrochloride salt of 1-amino-1-phenylpropan-2-ol is the preferred form [1]. Its enhanced water solubility, compared to the free base (predicted at 5.99 mg/mL), ensures reliable compound dissolution, accurate dosing, and reproducible results in cell-based assays, receptor binding studies, and animal models [1].

Development of Novel Adrenergic Receptor Ligands

As a structural analog of phenylpropanolamine, 1-amino-1-phenylpropan-2-ol serves as a privileged starting point for medicinal chemistry efforts targeting adrenergic receptors [1]. Its unique substitution pattern, distinct from norephedrine [1], allows for the exploration of novel chemical space and the potential to achieve improved selectivity or pharmacokinetic properties over existing adrenergic agents [1].

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